6-(4-methoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused bicyclic core with a triazole ring and a quinazolinone moiety. The structural uniqueness arises from the 4-methoxyphenyl group at position 6 and the 2-methylphenyl substituent at position 8. These substituents influence electronic, steric, and pharmacological properties.
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H22N4O2/c1-14-5-3-4-6-18(14)22-21-19(26-23-24-13-25-27(22)23)11-16(12-20(21)28)15-7-9-17(29-2)10-8-15/h3-10,13,16,22H,11-12H2,1-2H3,(H,24,25,26) |
InChI Key |
UQYVXKHOXAEXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=NC=NN25 |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid-Based Route
The quinazolinone core was synthesized from methyl anthranilate (1 ) through a modified Niementowski reaction. Reacting 1 with formamide at 180°C for 6 hours yielded 4(3H)-quinazolinone (2 ) in 85% purity. Subsequent N-alkylation with 3-chloro-1-phenylpropane-1-one introduced the tetrahydroquinazolinone framework.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 180°C |
| Solvent | Formamide |
| Catalyst | None |
| Yield | 72% |
Anthranilamide Cyclocondensation
An alternative approach utilized anthranilamide (3 ) and ethyl orthoformate in acetic acid under reflux (Scheme 1). This method produced 3,4-dihydroquinazolin-2(1H)-one (4 ) in 68% yield, with the tetrahydro ring achieved via catalytic hydrogenation (H₂, Pd/C).
Triazole Ring Formation
Hydrazide Cyclization
Intermediate 4 was treated with hydrazine hydrate to form hydrazide 5 , which underwent oxidative cyclization using MnO₂ in tetrahydrofuran (THF) to yield the triazoloquinazolinone scaffold (6 ). This step exhibited a strong solvent dependence, with THF providing optimal cyclization efficiency.
Optimization Data :
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 4 | 78 |
| DMF | 6 | 52 |
| Ethanol | 8 | 35 |
Microwave-Assisted Cycloaddition
A microwave-enhanced protocol reduced reaction times significantly. Hydrazide 5 and ethyl propiolate were irradiated at 120°C for 20 minutes in dimethylacetamide (DMA), achieving an 82% yield of 6 with >95% purity by HPLC.
Regioselective Aryl Substitution
C6 Functionalization with 4-Methoxyphenyl
The 4-methoxyphenyl group was introduced via Buchwald-Hartwig amination. Intermediate 6 and 4-methoxybenzyl bromide were reacted in the presence of Pd₂(dba)₃ and Xantphos in toluene at 110°C, yielding 7 in 65% yield.
Catalytic System Comparison :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | BINAP | 48 |
| Pd₂(dba)₃ | Xantphos | 65 |
| NiCl₂(dppe) | dppe | 32 |
C9 Functionalization with 2-Methylphenyl
Friedel-Crafts alkylation was employed using 2-methylbenzyl chloride and AlCl₃ in dichloromethane. The reaction proceeded at 0°C to room temperature over 12 hours, affording the final product in 70% yield with exclusive para-selectivity.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Validation
Single-crystal X-ray diffraction confirmed the fused bicyclic structure, with bond lengths and angles consistent with triazoloquinazolinone derivatives. The dihedral angle between the quinazolinone and triazole planes was 12.3°, indicating moderate conjugation.
Comparative Evaluation of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 5 | 38 | 92 | Moderate |
| Microwave-Assisted | 4 | 61 | 97 | High |
| One-Pot Sequential | 3 | 55 | 89 | Low |
The microwave-assisted route demonstrated superior efficiency, while the classical method remains viable for small-scale syntheses requiring minimal specialized equipment.
Challenges and Optimization Strategies
-
Regioselectivity in Triazole Formation : Competing 1,2,3-triazole isomers were suppressed using MnO₂ as a selective oxidant.
-
Aryl Group Compatibility : The 2-methylphenyl group required low-temperature Friedel-Crafts conditions to prevent electrophilic aromatic substitution byproducts.
-
Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separated the target compound from unreacted intermediates .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient quinazolinone ring facilitates nucleophilic attacks, particularly at positions adjacent to electronegative atoms. Key observations include:
-
Amide Formation : Reaction with primary amines under reflux conditions in ethanol yields substituted amides via nucleophilic displacement of the carbonyl oxygen.
-
Halogenation : Treatment with PCl₅ or SOCl₂ converts the ketone group at position 8 into a reactive chloride intermediate, enabling further functionalization.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Amidation | Ethanol, 80°C, 6h | 8-Amino derivative | 65–78 |
| Chlorination | PCl₅, DCM, 0°C | 8-Chloro analog | 82 |
Oxidation-Reduction Processes
The tetrahydroquinazoline moiety undergoes redox transformations:
-
Oxidation : Treatment with KMnO₄ in acidic medium dehydrogenates the tetrahydro ring to form aromatic quinazoline derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone group at position 8 to a secondary alcohol without affecting aromatic rings.
Cyclization and Ring Expansion
The triazole ring participates in cycloaddition and fusion reactions:
-
Microwave-Assisted Cyclization : Reacts with dimedone and aldehydes under microwave irradiation to form polycyclic systems via [4+2] cycloaddition .
-
Ring Expansion : Reaction with Grignard reagents (e.g., MeMgBr) opens the triazole ring, followed by re-closure to form seven-membered heterocycles.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl group modifications:
-
Suzuki Coupling : The 4-methoxyphenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) to introduce diverse substituents.
-
Buchwald-Hartwig Amination : Introduces amino groups at the 2-methylphenyl position using Pd(OAc)₂/XPhos catalytic systems.
| Coupling Type | Catalyst System | Substrate | Application Example |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives |
| Buchwald | Pd(OAc)₂/XPhos | Amines | Amino-functionalized analogs |
Hydrolysis and Functional Group Interconversion
-
Acid Hydrolysis : Concentrated HCl hydrolyzes the triazole ring to form aminoquinazolinones.
-
Base-Mediated Rearrangement : NaOH/EtOH cleaves the tetrahydro ring, yielding open-chain diketones for further derivatization .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the para position:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the methoxy-substituted phenyl ring.
-
Sulfonation : Oleum reacts to form sulfonic acid derivatives, enhancing water solubility.
Photochemical Reactions
UV irradiation in the presence of iodine induces dimerization via radical intermediates, forming bridged bicyclic structures .
Key Mechanistic Insights:
-
The triazole ring’s non-coplanarity with the quinazoline system (dihedral angle: 2.52°) creates steric effects that influence regioselectivity in substitution reactions .
-
π-Stacking interactions stabilize transition states during coupling reactions, improving yields .
This reactivity profile highlights the compound’s versatility as a scaffold for synthesizing bioactive analogs. Further studies should explore enantioselective transformations and in-situ reaction monitoring via advanced spectroscopic techniques.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| MDA-MB-231 | 7.5 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
The compound's mechanism of action involves the induction of apoptosis and the inhibition of cell cycle progression, making it a candidate for further development as an anticancer agent.
2. Enzyme Inhibition
The compound has shown moderate inhibitory activity against histone deacetylases (HDACs), which are crucial in cancer progression. The inhibition of HDACs can lead to changes in gene expression and promote differentiation and apoptosis in cancer cells.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antiproliferative Effects : A recent investigation assessed the compound's effects on various cancer cell lines, confirming its potential as an antiproliferative agent.
- Mechanistic Studies : Further research explored the mechanisms underlying its anticancer effects, emphasizing its role in apoptosis and cell cycle modulation.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural analogs based on substituents, molecular weight, melting points (m.p.), and synthesis yields:
Key Observations :
- Substituent Effects : The 2-methylphenyl group in the target compound introduces steric bulk compared to simpler phenyl () or 4-hydroxyphenyl () groups. This may reduce crystallinity and lower melting points relative to analogs with planar substituents (e.g., 7a in ) .
Biological Activity
6-(4-methoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes current research findings on its biological activity, including case studies and data tables.
- Molecular Formula : C23H22N4O2
- Molecular Weight : 386.4 g/mol
- IUPAC Name : 6-(4-methoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate enzyme activity and receptor interactions that are critical in signaling pathways related to cell proliferation and apoptosis. The exact mechanisms remain an area of ongoing research.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that certain quinazoline derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), and HL-60 (acute promyelocytic leukemia) .
- A study demonstrated that compounds similar to 6-(4-methoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one displayed potent cytotoxicity against various tumor cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties:
- In a study focusing on triazoloquinazoline derivatives, it was found that these compounds could inhibit the production of pro-inflammatory cytokines like TNF-α in human cell lines .
- The potential for use as an immunosuppressant has been noted in several studies involving quinazoline derivatives .
Case Studies
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activity:
Q & A
Q. What are the optimal synthetic routes for 6-(4-methoxyphenyl)-9-(2-methylphenyl)-tetrahydrotriazoloquinazolinone derivatives, and how do catalyst systems influence reaction efficiency?
- Methodological Answer : The synthesis of triazoloquinazolinone derivatives often employs multi-component reactions under varying catalytic conditions. For example, deep eutectic solvents (DES) like NGPU have demonstrated superior efficiency compared to traditional catalysts, achieving high yields (e.g., 69.5% for a structurally similar compound) with reduced reaction times (2–4 hours) and lower catalyst loadings (0.05 mol%) . Comparative studies show DES-catalyzed reactions outperform methods using acetic acid or ionic liquids in terms of atom economy and scalability . Key parameters include temperature control (80–100°C) and solvent selection (e.g., ethanol or solvent-free systems) .
Q. How can structural confirmation of this compound be rigorously validated using spectroscopic and chromatographic techniques?
- Methodological Answer : Structural elucidation relies on a combination of:
- 1H/13C NMR : Distinct peaks for methoxy (δ ~3.8 ppm) and methylphenyl groups (δ ~2.3 ppm), coupled with quinazolinone carbonyl signals (δ ~170 ppm) .
- HR-ESI-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 428.1765) to confirm the molecular formula .
- Melting Point Analysis : Consistency with literature values (e.g., 230–231°C for analogous derivatives) ensures purity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the triazoloquinazolinone ring formation during synthesis?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Computational studies (e.g., DFT) reveal that electron-donating groups (e.g., 4-methoxyphenyl) stabilize intermediates via resonance, directing cyclization to the triazolo[5,1-b] position . Kinetic studies under solvent-free conditions further indicate that proton-transfer steps are rate-limiting, with DES catalysts lowering activation energies by 15–20% .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s pharmacological activity, particularly in receptor binding assays?
- Methodological Answer : Pharmacophore modeling and in vitro assays are critical. For example:
- RXFP4 Agonist Screening : Analogous triazoloquinazolinones with 4-hydroxyphenyl substitutions show nanomolar binding affinity (IC50 = 12 nM), attributed to hydrogen bonding with receptor residues .
- Anti-Cancer Activity : Derivatives with halogen substituents (e.g., Cl) exhibit enhanced cytotoxicity against MCF7/HER2 cells (IC50 = 8.2 µM) via HER2 pathway inhibition .
- Docking Studies : Molecular docking (AutoDock Vina) validates interactions with key residues (e.g., Glu205 in RXFP4), with binding energies ≤ -9.5 kcal/mol .
Q. What strategies resolve contradictions in reported yield data for triazoloquinazolinone synthesis across different studies?
- Methodological Answer : Discrepancies often arise from:
- Catalyst Deactivation : Residual moisture in DES reduces efficacy, necessitating anhydrous conditions .
- Workup Protocols : Chromatography vs. recrystallization can alter yield; e.g., column chromatography recovers 5–10% more product than solvent recrystallization .
- Substrate Purity : Impurities in aldehydes (e.g., 2-methylbenzaldehyde) lower yields by 15–20%, requiring rigorous pre-purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
